tert-Butyl 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the formation of the imidazole ring followed by its attachment to the pyrrolidine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the imidazole ring.
Substitution: The tert-butyl group can be substituted under certain conditions.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butyl hydroperoxide (TBHP) can be used.
Reduction: Common reducing agents include hydrogen gas and palladium on carbon (Pd/C).
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to partially or fully reduced imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, tert-Butyl 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is studied for its potential pharmacological properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and catalysts. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, it can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound has a similar structure but features a benzoimidazole ring instead of a dimethyl-imidazole ring.
tert-Butyl 3-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate: This compound is structurally similar but has different substitution patterns on the pyrrolidine ring.
Uniqueness
The uniqueness of tert-Butyl 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C14H23N3O2 |
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Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H23N3O2/c1-9-10(2)16-12(15-9)11-7-6-8-17(11)13(18)19-14(3,4)5/h11H,6-8H2,1-5H3,(H,15,16) |
InChI Key |
MNMIQGDJRHBNQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2CCCN2C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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